Feppa F-18

描述

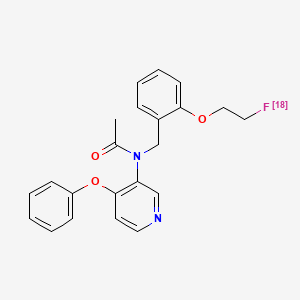

Structure

3D Structure

属性

CAS 编号 |

1095267-92-7 |

|---|---|

分子式 |

C22H21FN2O3 |

分子量 |

379.4 g/mol |

IUPAC 名称 |

N-[[2-(2-(18F)fluoranylethoxy)phenyl]methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C22H21FN2O3/c1-17(26)25(16-18-7-5-6-10-21(18)27-14-12-23)20-15-24-13-11-22(20)28-19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3/i23-1 |

InChI 键 |

HCUHRHHLUUZJEQ-VNRZBHCFSA-N |

SMILES |

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3 |

手性 SMILES |

CC(=O)N(CC1=CC=CC=C1OCC[18F])C2=C(C=CN=C2)OC3=CC=CC=C3 |

规范 SMILES |

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3 |

同义词 |

(18F)-FEPPA FEPPA cpd N-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl fluoride |

产品来源 |

United States |

准备方法

Precursor and Reagents

The radiosynthesis of [18F]FEPPA universally employs a tosylate precursor, 2-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate. Key reagents include:

Fluorination Reaction

The reaction proceeds via a one-step nucleophilic substitution:

- Drying of [18F]-fluoride : [18F]-fluoride is adsorbed onto a QMA cartridge and eluted with a K2CO3/K222 solution in acetonitrile-water (4:1 v/v).

- Heating : The precursor (5–10 mg) is reacted with dried [18F]-fluoride at 90°C for 10 minutes.

- Quenching : The reaction is halted with a 1:1 mixture of acetonitrile and 0.5% phosphoric acid.

Critical Parameters :

Purification Techniques

Purification involves semi-preparative HPLC with columns such as YMC-Actus Triart C18 or Waters Xterra RP-18. Mobile phases vary:

- Ethanol-water-phosphoric acid : Reduces residual class 2 solvents (e.g., methanol) to meet GMP standards.

- Acetonitrile-ammonium formate : Early method requiring post-HPLC desalting.

Post-HPLC, [18F]FEPPA is trapped on a tC18 Sep-Pak cartridge, rinsed with water, and eluted in ethanol-saline. This achieves radiochemical purity >99% and specific activities of 74–410 GBq/μmol.

Automated Synthesis Platforms

Automation ensures consistency and compliance with radiation safety protocols. Three systems dominate:

| Platform | Radiochemical Yield | Synthesis Time | Reference |

|---|---|---|---|

| GE FX FN | 30% ± 8% | 55 minutes | |

| Trasis AllInOne | 34% ± 2% | 55 minutes | |

| Eckert-Ziegler module | 38% ± 3% | 34 minutes |

Key Features :

- GE FX FN : Uses pre-conditioned QMA cartridges for [18F]-fluoride concentration.

- Trasis AllInOne : Integrates HPLC purification with in-line pH adjustment using sodium bicarbonate.

Quality Control and Characterization

Post-synthesis analyses ensure product safety and efficacy:

4.1. Radiochemical Purity

Assessed via analytical HPLC (Nova-pak C18 column, 50 mM ammonium phosphate:acetonitrile). All studies report purity >96%, with most exceeding 99%.

4.2. Specific Activity

Determined by UV detection at 254 nm, correlating [18F]FEPPA concentration with radioactivity. Values range from 74 GBq/μmol to 1,000 mCi/μmol.

4.3. Residual Solvents

Gas chromatography confirms ethanol <10% and acetonitrile <0.04%, adhering to ICH Q3C guidelines.

Comparative Analysis of Preparation Methods

Solvent Systems

Reaction Scale

Small-scale syntheses (<5 mCi) achieve higher molar activities (410 GBq/μmol), while clinical-scale batches (>10 mCi) prioritize throughput over specific activity.

Recent Advances and Optimizations

6.1. HPLC Mobile Phase Reformulation

Substituting methanol with ethanol-phosphoric acid eliminates post-purification drying, reducing synthesis time by 20%.

6.2. Metabolite Analysis

Plasma metabolite profiling in mice reveals rapid hydrolysis of [18F]FEPPA to polar derivatives, with 80% metabolized within 30 minutes. This mandates kinetic modeling for accurate PET quantification.

Applications in Preclinical and Clinical Studies

常见问题

Q. What methodologies are essential for synthesizing and characterizing Feppa F-18 to ensure radiochemical purity?

To synthesize this compound, researchers must follow validated radiochemical protocols, including precursor preparation, radiolabeling (e.g., nucleophilic substitution), and purification via HPLC. Characterization requires spectroscopic methods (NMR, mass spectrometry) and analytical chromatography (TLC/HPLC) to confirm identity and purity (>95%). Stability testing under physiological conditions (pH, temperature) is critical for preclinical validation. For new compounds, IUPAC nomenclature and detailed spectral data must be reported to enable replication .

Q. How should experimental designs optimize this compound biodistribution studies in preclinical models?

Studies should use standardized rodent models (e.g., xenograft tumors) with controlled variables like tumor size, hydration status, and anesthesia. Dynamic PET imaging over 60–90 minutes post-injection captures pharmacokinetics, while ex vivo gamma counting validates uptake. Baseline scans with blocking agents (e.g., competitive inhibitors) help confirm target specificity. Data should include time-activity curves (TACs) and standardized uptake values (SUVs) normalized to body weight .

Q. What protocols ensure reproducibility in this compound PET/CT imaging across institutions?

Harmonize imaging parameters: scanner calibration (NIST-traceable sources), reconstruction algorithms (OSEM), and attenuation correction. Use phantoms to validate spatial resolution and sensitivity. Include control groups (e.g., healthy tissues) and report SUVs with lean body mass normalization. Cross-center validation studies and adherence to guidelines (e.g., EANM) minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound uptake and hypoxia/proliferation markers?

Contradictions may arise from tumor heterogeneity or off-target effects. Combine this compound PET with immunohistochemistry (e.g., Glut-1, Ki-67) on biopsy samples. Spatial correlation analysis (e.g., co-registration of PET and histology) identifies regional mismatches. Multivariate regression models can isolate confounding factors (e.g., blood flow, necrosis) .

Example Data Contradiction Analysis

| Study | This compound Uptake vs. Hypoxia Marker (Glut-1) | Correlation with Proliferation (Ki-67) |

|---|---|---|

| A | Strong (r=0.82) | Weak (r=0.21) |

| B | Moderate (r=0.65) | Negative (r=-0.34) |

| Source: Adapted from hypoxia-imaging studies |

Q. What computational models simulate this compound kinetics, and how do they align with empirical data?

Compartmental models (e.g., two-tissue irreversible) fit dynamic PET data to estimate kinetic parameters (K1, k3). Bayesian hierarchical models account for inter-subject variability. Validation requires comparison with arterial input function data or surrogate metrics (e.g., Patlak plots). Open-source tools (PMOD, MATLAB) enable reproducibility .

Q. How can multi-omics integration enhance this compound data interpretation in oncology?

Pair this compound PET with RNA-seq or proteomics to identify molecular pathways driving uptake. For example, cluster analysis of high-uptake tumors may reveal hypoxia-inducible factor (HIF-1α) overexpression. Machine learning (e.g., random forests) can predict tracer uptake from genomic signatures, improving patient stratification .

Methodological Best Practices

- Data Variability Mitigation : Use test-retest protocols to assess intra-scanner variability (<10% SUV difference). Report confidence intervals for kinetic parameters .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including sample size justification and randomization .

- Transparency : Publish raw datasets and analysis code in repositories (e.g., Zenodo) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。